molecular formula C16H15N5O2 B5858398 1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

Cat. No. B5858398
M. Wt: 309.32 g/mol
InChI Key: GTLWZDWHNMMHMP-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazolopyridine derivatives. It has gained interest in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not yet fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. It may also interfere with the cell membrane integrity and disrupt the cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of fungal and bacterial pathogens. In addition, the compound has been reported to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its broad-spectrum activity against various pathogens. It is also relatively easy to synthesize and purify. However, one limitation of the compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several potential future directions for research on 1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Another direction is to explore its use as an anti-inflammatory and analgesic agent. Furthermore, the compound could be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential. Finally, more studies are needed to fully understand the mechanism of action of the compound and its effects on different cellular processes.
In conclusion, 1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of this compound.

Synthesis Methods

The synthesis of 1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves the reaction between 4-methoxybenzoyl chloride, 3-aminopyridine, and sodium azide. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain a white solid with a high yield.

Scientific Research Applications

1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antifungal, and antibacterial activities. It has also been investigated for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-13-6-4-11(5-7-13)9-14(22)21-16(17)19-15(20-21)12-3-2-8-18-10-12/h2-8,10H,9H2,1H3,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLWZDWHNMMHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

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